Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

Description

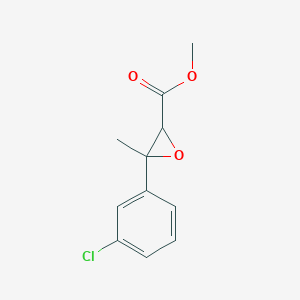

Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is an epoxide derivative featuring a 3-chlorophenyl substituent, a methyl group at the oxirane ring’s 3-position, and a methyl ester at the 2-position. Epoxides like this are critical intermediates in organic synthesis due to their reactivity in ring-opening reactions, enabling access to diverse polyfunctional compounds such as diols, amino alcohols, and carbonyl derivatives .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H11ClO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 |

InChI Key |

DRJTWSSWHQHRLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: The oxirane ring can undergo oxidation to form diols in the presence of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the compound can lead to the opening of the oxirane ring, forming alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Diols.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, such as proteins and DNA. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate with analogs:

Biological Activity

Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is a compound belonging to the oxirane class, characterized by its unique molecular structure which includes a 3-chlorophenyl group , a methyl group , and a carboxylate ester group . This article aims to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 226.66 g/mol

- Structure : The compound features a three-membered oxirane ring which is highly reactive due to its strained structure, making it an interesting candidate for biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins and nucleic acids. This reactivity can disrupt normal cellular functions, positioning the compound as a potential therapeutic agent in drug development.

Key Mechanisms

- Covalent Modification : The oxirane ring's reactivity allows it to form covalent modifications with nucleophilic sites in proteins, potentially altering their function.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

In Vitro Studies

- Cell Line Testing : Research has shown that this compound can inhibit the growth of various cancer cell lines. For instance, in studies involving non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cells, compounds related to this structure demonstrated significant antiproliferative effects with IC values ranging from 1.48 µM to 47.02 µM .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 2.52 |

| 16a | NCI-H23 | 1.50 |

Mechanistic Insights

- Apoptosis Induction : The apoptotic effects of these compounds were evaluated using Annexin V/PI staining assays, revealing that significant percentages of apoptosis were induced in treated cells compared to controls. For instance, compound 4b induced approximately 42% apoptosis in A549 cells.

Case Studies

- Neurotherapeutic Applications : A study highlighted the potential neurotherapeutic applications of structurally similar compounds, suggesting that modifications could enhance their efficacy against neurological disorders .

- Synthetic Pathways : The synthesis pathways for this compound have been optimized for higher yields and purity, enabling further exploration of its biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.